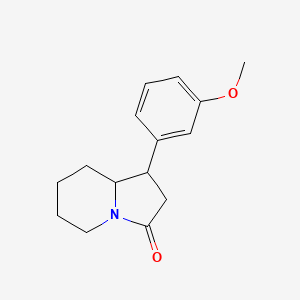
1-(3-methoxyphenyl)tetrahydroindolizin-3(1H,2H,5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxyphenyl)tetrahydroindolizin-3(1H,2H,5H)-one is a synthetic organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. The presence of a methoxyphenyl group adds to its chemical diversity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)tetrahydroindolizin-3(1H,2H,5H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable indolizine precursor.
Functionalization: Introduce the methoxyphenyl group through electrophilic aromatic substitution or other suitable methods.
Cyclization: Form the tetrahydroindolizine ring system through cyclization reactions, possibly using catalytic hydrogenation or other cyclization techniques.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes:
Catalysts: Use of efficient catalysts to increase yield and reduce reaction time.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to ensure high purity and yield.
化学反应分析
Types of Reactions
1-(3-methoxyphenyl)tetrahydroindolizin-3(1H,2H,5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the indolizine ring to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce various hydrogenated derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the synthesis of specialty chemicals or materials.
作用机制
The mechanism of action of 1-(3-methoxyphenyl)tetrahydroindolizin-3(1H,2H,5H)-one would depend on its specific interactions with biological targets. Potential mechanisms could include:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways or metabolic processes.
相似化合物的比较
Similar Compounds
1-phenylindolizine: Lacks the methoxy group, which may affect its biological activity.
1-(4-methoxyphenyl)indolizine: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
1-(3-methoxyphenyl)tetrahydroindolizin-3(1H,2H,5H)-one is unique due to the specific positioning of the methoxy group and the tetrahydroindolizine ring system, which may confer distinct chemical and biological properties.
属性
分子式 |
C15H19NO2 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC 名称 |
1-(3-methoxyphenyl)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one |
InChI |
InChI=1S/C15H19NO2/c1-18-12-6-4-5-11(9-12)13-10-15(17)16-8-3-2-7-14(13)16/h4-6,9,13-14H,2-3,7-8,10H2,1H3 |
InChI 键 |
SCHQYOVJQWWUPO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2CC(=O)N3C2CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


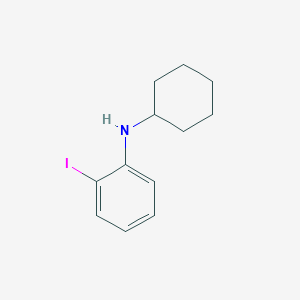
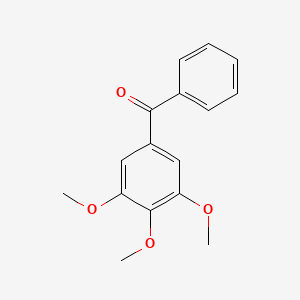
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/structure/B14123931.png)
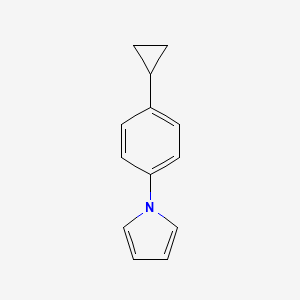
![Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14123933.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14123935.png)
![Diethyl [2-(methylamino)phenyl]arsonite](/img/structure/B14123936.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123960.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14123961.png)
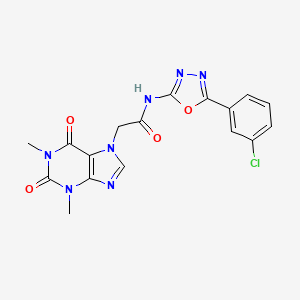
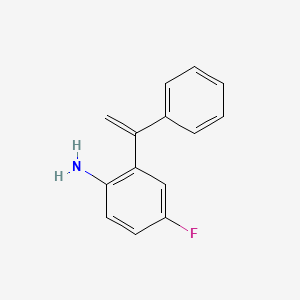
![2-[(1E)-2-(4-Fluorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14123972.png)
![2-(Dibenzo[b,d]furan-3-yl)acetic acid](/img/structure/B14123976.png)
